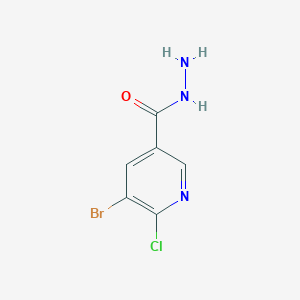







|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[NH2:13][NH2:14]>CO>[Br:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([NH:13][NH2:14])=[O:8]
|


|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=C(C(=O)OC)C1)Cl
|
|
Name
|
|
|
Quantity
|
19.19 mg
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the compound was purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(C(=O)NN)C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 20% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |